2,2,3,3-Tetramethylcyclopropanecarboxylic acid

Catalog No.
S590380
CAS No.
15641-58-4
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,3,3-Tetramethylcyclopropanecarboxylic acid

CAS Number

15641-58-4

Product Name

2,2,3,3-Tetramethylcyclopropanecarboxylic acid

IUPAC Name

2,2,3,3-tetramethylcyclopropane-1-carboxylic acid

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H,9,10)

InChI Key

SFHVXKNMCGSLAR-UHFFFAOYSA-N

SMILES

CC1(C(C1(C)C)C(=O)O)C

Synonyms

2,2,3,3-Tetramethylcyclopropane-1-carboxylic Acid; 2,2,3,3-Tetramethylcyclopropylcarboxylic Acid

Canonical SMILES

CC1(C(C1(C)C)C(=O)O)C

2,2,3,3-Tetramethylcyclopropanecarboxylic acid is a cyclic carboxylic acid with the molecular formula C8H14O2C_8H_{14}O_2 and a CAS number of 15641-58-4. This compound features a cyclopropane ring with four methyl groups attached to the second and third carbon atoms, making it structurally unique. It is typically found as a white to almost white powder or crystalline substance and has a melting point of approximately 120-121 °C .

TMCC itself does not appear to have well-established antiepileptic activity []. Research suggests it might function as an inactive analog of valproic acid, meaning it has a similar structure but lacks the biological effects. By studying how TMCC interacts with potential targets compared to valproic acid, researchers can gain insights into the functional groups and structural features critical for the drug's mechanism of action [].

As a relatively new research compound, information on the specific safety hazards associated with TMCC is limited. However, considering its structural similarity to carboxylic acids, it is likely to exhibit some degree of acidity. Standard safety protocols for handling organic acids should be followed when working with TMCC [].

Organic Synthesis:

2,2,3,3-Tetramethylcyclopropanecarboxylic acid (TMCPCA) serves as a valuable building block in organic synthesis due to its unique structure and functional groups. Researchers utilize TMCPCA as a starting material for the synthesis of various complex molecules, including:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their ring structures. TMCPCA can be employed to synthesize various heterocycles with potential applications in medicinal chemistry and materials science [].
  • Cyclopropane derivatives: TMCPCA's cyclopropane ring, a three-membered carbon ring, can be further functionalized to create diverse cyclopropane-containing molecules with unique properties [].

Medicinal Chemistry:

TMCPCA has been explored for its potential biomedical applications.

  • Structural similarity to Valproic Acid: TMCPCA is structurally similar to Valproic Acid, an established antiepileptic drug []. This similarity has prompted researchers to investigate TMCPCA's potential anticonvulsant properties, although further research is needed in this area [].
  • Precursor for CNS-active compounds: TMCPCA can be modified to generate novel compounds with potential activity in the central nervous system (CNS). However, these investigations are still in the preliminary stages, and further research is needed to assess their efficacy and safety [].
Including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents.

These reactions are significant for synthesizing derivatives and exploring its potential applications in pharmaceuticals and organic chemistry .

Research indicates that 2,2,3,3-tetramethylcyclopropanecarboxylic acid is not a naturally occurring metabolite in humans but may be detected in individuals exposed to it through various sources. Its derivatives have shown potential biological activities, particularly in the development of central nervous system-active compounds .

Several methods exist for synthesizing 2,2,3,3-tetramethylcyclopropanecarboxylic acid:

  • Cyclopropanation Reactions: Utilizing alkenes and diazo compounds to form the cyclopropane structure.
  • Functionalization of Cyclopropanes: Starting from simpler cyclopropane derivatives and introducing carboxylic acid functionalities through oxidation processes.
  • Methylation Reactions: Employing methylating agents on cyclopropane precursors to yield the tetramethylated structure.

These methods allow for the efficient production of this compound for various applications .

2,2,3,3-Tetramethylcyclopropanecarboxylic acid serves as an important intermediate in organic synthesis. Its primary applications include:

  • Synthesis of Pharmaceuticals: Particularly in developing compounds with neuroactive properties.
  • Chemical Research: Used as a building block in synthetic organic chemistry.
  • Potential Agrochemical Uses: Investigated for its role in creating compounds with herbicidal or pesticidal activity .

Interaction studies involving 2,2,3,3-tetramethylcyclopropanecarboxylic acid focus on its metabolic pathways and potential toxicity. While it is not naturally present in human metabolism, exposure studies suggest that it can interact with various biological systems. More research is needed to fully understand its pharmacokinetics and toxicological profiles .

Several compounds share structural similarities with 2,2,3,3-tetramethylcyclopropanecarboxylic acid:

Compound NameStructural FeaturesUnique Aspects
1,1-Dimethylcyclopropanecarboxylic AcidTwo methyl groups on one carbonLess steric hindrance compared to tetramethyl variant
2-Methylcyclopropanecarboxylic AcidOne methyl groupSimpler structure; fewer substituents
3-Methylcyclopropanecarboxylic AcidOne methyl groupDifferent positioning of the methyl group
Valproic AcidStraight-chain structureKnown anticonvulsant; different pharmacological profile

The uniqueness of 2,2,3,3-tetramethylcyclopropanecarboxylic acid lies in its highly branched structure which may confer distinct physical and chemical properties compared to these similar compounds .

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15641-58-4

Wikipedia

2,2,3,3-tetramethylcyclopropanecarboxylic acid

Dates

Last modified: 08-15-2023

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